![molecular formula C12H10FN3O5 B5624608 5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5624608.png)
5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to 5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione, often involves the construction of the pyrimidine ring followed by the introduction of substituents. In related work, Gorle et al. (2016) described the preparation of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, utilizing an intermediate compound and confirming the structures through various spectral and analytical data (Gorle et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 5-fluoro-1-(2-methoxy-5-nitrobenzyl)-2,4(1H,3H)-pyrimidinedione, can be characterized using techniques like X-ray crystallography, NMR, and mass spectrometry. Ivashchenko et al. (2019) reported the crystal structure of a similar compound, highlighting the importance of understanding the spatial arrangement for biological activity (Ivashchenko et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including halogenation, alkylation, and coupling reactions, which are crucial for the synthesis of more complex molecules. Kinoshita et al. (1992) synthesized bromosubstituted 5-nitro-2,4(1H,3H)-pyrimidinedione derivatives, demonstrating the reactivity of the pyrimidine ring towards halogenation (Kinoshita et al., 1992).
properties
IUPAC Name |
5-fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O5/c1-21-10-3-2-8(16(19)20)4-7(10)5-15-6-9(13)11(17)14-12(15)18/h2-4,6H,5H2,1H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLMGNTCWTLSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C=C(C(=O)NC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1-(2-methoxy-5-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione |
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